![molecular formula C20H23NO2S B5784797 1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
1-[(4-cyclohexylphenyl)sulfonyl]indoline
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
Indoles can be synthesized using various methods, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds has also been reported .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Physical And Chemical Properties Analysis
Indole, with the chemical formula “C8H7N”, is often referred to as 1H-benzo[b]pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising results as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
The anticancer activity of indole derivatives is well-documented . They are found in clinically used anticancer agents like vinblastine and mitomycin C . Therefore, “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be explored for its anticancer properties.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This makes them potential candidates for the development of new antitubercular drugs.
Antidiabetic Activity
Indole derivatives also exhibit antidiabetic properties . This suggests that “1-[(4-cyclohexylphenyl)sulfonyl]indoline” could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The compound’s sulfonyl group is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTNCQKGKKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Cyclohexylphenyl)sulfonyl]indoline |
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